molecular formula C6H6BrN3O2 B13741016 [5-(Bromomethyl)pyrazin-2-yl]carbamic acid

[5-(Bromomethyl)pyrazin-2-yl]carbamic acid

Cat. No.: B13741016
M. Wt: 232.03 g/mol
InChI Key: IHVINPZLXBWZLA-UHFFFAOYSA-N
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Description

[5-(Bromomethyl)pyrazin-2-yl]carbamic acid: is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03474 . This compound is characterized by the presence of a bromomethyl group attached to a pyrazine ring, which is further connected to a carbamic acid moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Bromomethyl)pyrazin-2-yl]carbamic acid typically involves the bromination of a pyrazine derivative followed by the introduction of a carbamic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the pyrazine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazine derivatives with different functional groups, depending on the type of reaction and reagents used .

Scientific Research Applications

Chemistry: In chemistry, [5-(Bromomethyl)pyrazin-2-yl]carbamic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is utilized in biological research to study the interactions of pyrazine derivatives with biological macromolecules. It is also used in the development of bioactive molecules with potential therapeutic applications .

Medicine: In medicine, this compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of [5-(Bromomethyl)pyrazin-2-yl]carbamic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • [5-(Chloromethyl)pyrazin-2-yl]carbamic acid
  • [5-(Fluoromethyl)pyrazin-2-yl]carbamic acid
  • [5-(Iodomethyl)pyrazin-2-yl]carbamic acid

Comparison: Compared to its analogs, [5-(Bromomethyl)pyrazin-2-yl]carbamic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique reactivity profile allows for selective modifications and the synthesis of diverse derivatives .

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

[5-(bromomethyl)pyrazin-2-yl]carbamic acid

InChI

InChI=1S/C6H6BrN3O2/c7-1-4-2-9-5(3-8-4)10-6(11)12/h2-3H,1H2,(H,9,10)(H,11,12)

InChI Key

IHVINPZLXBWZLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)NC(=O)O)CBr

Origin of Product

United States

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